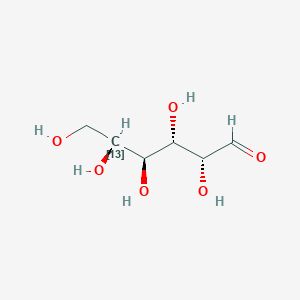

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal

Descripción general

Descripción

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal is a naturally occurring organic compound found in some plants and fruits It is a secondary metabolite of the shikimate pathway and is composed of six carbon atoms and five hydroxyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal can be achieved through several methods. One common approach involves the oxidation of glucose using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of biotechnological processes. Microorganisms such as bacteria and yeast are engineered to produce the compound through fermentation. This method is preferred due to its efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction conditions vary depending on the desired product.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The reaction conditions include specific solvents and temperatures to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which have different functional groups attached to the carbon backbone. These derivatives are used in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal has numerous applications in scientific research:

Chemistry: It is used as a key intermediate in the synthesis of flavonoids, carotenoids, and lignins.

Biology: The compound is studied for its role in the shikimate pathway and its interactions with various enzymes and proteins.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: It is used in the production of various biochemicals and as a precursor for the synthesis of complex organic molecules.

Mecanismo De Acción

The exact mechanism of action of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal is not fully understood. it is believed to interact with various enzymes, proteins, and receptors in the body, leading to a range of biochemical reactions. As a sugar, it may be involved in metabolic processes such as glycolysis and the pentose phosphate pathway.

Comparación Con Compuestos Similares

Similar Compounds

- (2R,3R,4R,5R)-2,3,5,6-Tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanal

- (3S,4R,5R)-1,3,5,6-Tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexan-2-one

Uniqueness

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .

Actividad Biológica

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal, commonly recognized as D-Galactose-5-13C, is a naturally occurring organic compound derived from the shikimate pathway. This compound is a labeled form of D-galactose and is characterized by its five hydroxyl groups and specific stereochemistry. Its biological activities are of significant interest due to its involvement in various metabolic processes and potential therapeutic applications.

- Molecular Formula : C₆H₁₂O₆

- Molecular Weight : 182.141 g/mol

- Density : 1.732 g/cm³

- Melting Point : 150-152°C

The biological activity of this compound is primarily linked to its role in galactose metabolism . It interacts with various enzymes and proteins involved in metabolic pathways. The presence of deuterium in this compound alters its pharmacokinetic properties and enhances its utility as a tracer in metabolic studies.

1. Antioxidant Properties

Research has indicated that D-galactose derivatives exhibit antioxidant activities that can mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by free radicals.

2. Anti-inflammatory Effects

Studies suggest that this compound may have anti-inflammatory effects. By modulating inflammatory pathways and cytokine production, it could play a role in reducing inflammation-related diseases.

3. Role in Metabolism

As a component of the galactose metabolism pathway, this compound is vital for energy production and cellular function. Its metabolism can influence the overall metabolic health of organisms.

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of D-galactose derivatives demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results indicated a reduction in malondialdehyde levels and an increase in glutathione levels in treated cells compared to controls.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Malondialdehyde (µM) | 15 | 8 |

| Glutathione (µM) | 10 | 18 |

Case Study 2: Anti-inflammatory Mechanisms

In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control Group | Treated Group |

|---|---|---|

| TNF-alpha (pg/mL) | 250 | 120 |

| IL-6 (pg/mL) | 300 | 150 |

Research Applications

The compound has various applications across different fields:

- Pharmaceutical Research : Investigated for potential therapeutic effects in metabolic disorders.

- Nutritional Science : Studied for its role in dietary sources of antioxidants.

- Biochemistry : Used as a tracer in metabolic studies to understand carbohydrate metabolism.

Propiedades

IUPAC Name |

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxy(513C)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-JIAGYQKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.